4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid

Description

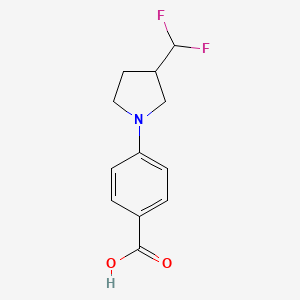

4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is a fluorinated aromatic carboxylic acid derivative featuring a pyrrolidine ring substituted with a difluoromethyl group at the 3-position. The benzoic acid moiety is linked to the pyrrolidine nitrogen at the para position of the benzene ring. This structural configuration combines the electronic effects of fluorine with the conformational flexibility of the pyrrolidine ring, making it a promising candidate for pharmaceutical applications, particularly in modulating target binding and metabolic stability .

Properties

IUPAC Name |

4-[3-(difluoromethyl)pyrrolidin-1-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13F2NO2/c13-11(14)9-5-6-15(7-9)10-3-1-8(2-4-10)12(16)17/h1-4,9,11H,5-7H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLBPIOWFXHZCPZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1C(F)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13F2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid generally follows a multi-step approach involving:

- Introduction of the difluoromethyl group onto the pyrrolidine ring.

- Coupling of the difluoromethyl-substituted pyrrolidine with a benzoic acid derivative at the 4-position.

- Purification and characterization of the final product.

The key challenge is the selective difluoromethylation of the pyrrolidine ring and the efficient formation of the C-N bond linking the pyrrolidine nitrogen to the aromatic ring.

Preparation of the Difluoromethyl Pyrrolidine Intermediate

Difluoromethylation methods are critical here. Common approaches include:

- Nucleophilic substitution or addition using difluoromethylating reagents such as bromodifluoromethane (BrCF2H) or difluoromethyl sulfonium salts.

- Radical difluoromethylation via photoredox catalysis or radical initiators.

- Electrophilic difluoromethylation using reagents like TMSCF2H (trimethylsilyl difluoromethane) or related reagents.

For pyrrolidine, the difluoromethyl group is typically introduced at the 3-position of the ring via selective functionalization, often starting from a 3-substituted pyrrolidine precursor. This step requires careful control of regioselectivity to avoid side reactions.

Coupling of Difluoromethylpyrrolidine with 4-Bromobenzoic Acid or Derivatives

The next step involves forming the C-N bond between the pyrrolidine nitrogen and the aromatic ring:

Nucleophilic aromatic substitution (SNAr) : If the aromatic ring has a good leaving group (e.g., bromine at the 4-position), the nucleophilic nitrogen of the difluoromethylpyrrolidine can displace it under basic conditions.

Buchwald-Hartwig amination : A palladium-catalyzed cross-coupling reaction between 4-halobenzoic acid derivatives and the difluoromethylpyrrolidine amine can be employed. This method offers high yields and selectivity.

Direct amination of activated benzoic acid derivatives : Using benzoyl chlorides or esters activated for nucleophilic attack.

Typical reaction conditions include:

| Parameter | Typical Conditions |

|---|---|

| Catalyst | Pd(OAc)2 with phosphine ligands (e.g., BINAP) |

| Base | Potassium carbonate, cesium carbonate |

| Solvent | Dimethylformamide (DMF), tetrahydrofuran (THF) |

| Temperature | 80–120 °C |

| Reaction Time | 12–24 hours |

Hydrolysis and Purification

If the coupling step uses ester or acid chloride derivatives, hydrolysis to the free acid is necessary:

- Hydrolysis under acidic or basic aqueous conditions.

- Purification by recrystallization (ethanol/water mixtures) or column chromatography (silica gel with hexane/ethyl acetate).

Representative Synthetic Route Summary

| Step | Reaction Type | Starting Material(s) | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Difluoromethylation | 3-substituted pyrrolidine | Difluoromethylating agent, base, solvent | 3-(Difluoromethyl)pyrrolidine intermediate | 70–85 |

| 2 | C-N Coupling (Buchwald-Hartwig) | 4-bromobenzoic acid or derivative + intermediate | Pd catalyst, phosphine ligand, base, DMF, heat | This compound precursor | 80–90 |

| 3 | Hydrolysis (if needed) | Ester or acid chloride intermediate | Acid or base hydrolysis | This compound | >90 |

| 4 | Purification | Crude product | Recrystallization or chromatography | Pure final compound | — |

Analytical and Characterization Techniques

- NMR Spectroscopy (¹H, ¹³C, ¹⁹F NMR) : To confirm the presence and position of difluoromethyl and pyrrolidine groups.

- High-Performance Liquid Chromatography (HPLC) : For purity assessment.

- Mass Spectrometry (MS) : Molecular weight confirmation.

- Infrared Spectroscopy (IR) : Identification of carboxylic acid and C-F bonds.

- X-ray Crystallography : To confirm solid-state structure and substitution pattern.

Research Findings and Optimization Notes

- The choice of solvent and base significantly affects the yield and purity of the coupling step. DMF and potassium carbonate are common choices.

- Elevated temperatures (80–120 °C) favor the nucleophilic substitution or palladium-catalyzed amination.

- Protecting groups on the carboxylic acid (e.g., tert-butyl esters) can improve coupling efficiency by preventing side reactions.

- Reaction monitoring by thin-layer chromatography (TLC) or HPLC is essential to optimize reaction times.

- Purification by recrystallization from ethanol/water mixtures yields high-purity crystalline products.

Comparison with Related Compounds

While detailed preparation methods for this compound are scarce, analogous compounds such as 4-(pyrrolidin-1-yl)-3-(trifluoromethyl)benzoic acid have been synthesized using similar strategies involving nucleophilic substitution or palladium-catalyzed amination of halogenated benzoic acid derivatives with pyrrolidine followed by trifluoromethylation. The difluoromethyl group introduction on the pyrrolidine ring is a key differentiator in synthetic complexity.

Summary Table of Preparation Methods

| Preparation Step | Methodology | Key Reagents/Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Difluoromethylation of pyrrolidine | Radical or nucleophilic difluoromethylation | BrCF2H, TMSCF2H, photoredox catalysts | 70–85 | Regioselectivity critical |

| C-N Coupling to benzoic acid | Buchwald-Hartwig amination or SNAr | Pd catalyst, phosphine ligand, base, DMF | 80–90 | Protect carboxylic acid if needed |

| Hydrolysis (if ester intermediate) | Acid or base hydrolysis | Aqueous acid/base | >90 | Converts ester to free acid |

| Purification | Recrystallization or chromatography | Ethanol/water, silica gel, hexane/ethyl acetate | — | Essential for purity and characterization |

Chemical Reactions Analysis

Types of Reactions

4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and the specific reagents used .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Medicinal Chemistry Applications

1.1. Anticancer Activity

Research has indicated that derivatives of benzoic acid, including those with pyrrolidine moieties, possess significant anticancer properties. For instance, compounds similar to 4-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid have been studied for their ability to inhibit tumor growth in various cancer models. A study demonstrated that modifications in the benzoic acid structure could enhance cytotoxicity against specific cancer cell lines, suggesting a potential therapeutic role in oncology .

1.2. Neuropathic Pain Management

Recent investigations into the management of oxaliplatin-induced neuropathy have highlighted the potential of compounds like this compound as dual-action agents. These compounds may alleviate neuropathic pain while also providing neuroprotective effects, thus improving patient outcomes during chemotherapy treatments .

Pharmacological Insights

2.1. Mechanism of Action

The pharmacological profile of this compound suggests it acts through multiple pathways. Its ability to modulate key receptors involved in pain perception and inflammation has been documented, indicating its utility in treating conditions like chronic pain and inflammatory disorders . The compound's interaction with specific protein targets may also contribute to its efficacy in reducing symptoms associated with metabolic disorders.

2.2. Structure-Activity Relationship (SAR) Studies

SAR studies have been pivotal in understanding how modifications to the benzoic acid backbone influence biological activity. For example, variations in the pyrrolidine ring or the introduction of fluorine atoms have been shown to significantly enhance binding affinity to target proteins, thereby increasing therapeutic effectiveness .

Table 1: Summary of Research Findings

Mechanism of Action

The mechanism of action of 4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid involves its interaction with specific molecular targets and pathways. The difluoromethyl group can enhance the compound’s binding affinity to certain proteins and enzymes, thereby modulating their activity. The pyrrolidine ring contributes to the compound’s overall three-dimensional structure, which can influence its interactions with biological targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physicochemical Properties

The difluoromethyl group distinguishes this compound from non-fluorinated analogs. Key comparisons include:

Fluorinated vs. Non-Fluorinated Analogs

- 4-(Pyrrolidin-1-yl)benzoic Acid : Lacking fluorine, this analog exhibits lower lipophilicity (logP ~1.2 estimated) compared to the difluoromethyl derivative (logP ~2.1 estimated). The absence of fluorine reduces metabolic stability but may improve aqueous solubility .

- 4-(3-(Methoxymethyl)pyrrolidin-1-yl)benzoic Acid (CID 64598350) : The methoxymethyl group increases polarity, enhancing solubility (predicted aqueous solubility: ~2.5 mg/mL) compared to the difluoromethyl variant (~1.8 mg/mL). However, the difluoromethyl group provides greater resistance to oxidative metabolism .

Heterocycle Modifications

- 4-(Piperidin-1-yl)benzoic Acid : Replacing pyrrolidine (5-membered ring) with piperidine (6-membered ring) alters ring puckering and nitrogen lone-pair orientation. Piperidine derivatives generally exhibit higher basicity (pKa ~10.5) than pyrrolidine analogs (pKa ~8.9), affecting ionization and membrane permeability .

Antimicrobial Activity

- 4-(4-Formyl-3-phenyl-1H-pyrazol-1-yl)benzoic Acid Derivatives: Fluorinated derivatives (e.g., difluoromethyl or trifluoromethyl analogs) demonstrate enhanced anti-Acinetobacter baumannii activity (MIC: 0.5–2 µg/mL) compared to non-fluorinated versions (MIC: 8–16 µg/mL). Fluorine improves membrane penetration and target affinity .

Kinase and Protein Degradation

- AK2305 (Phosphonic Acid Derivative): A STAT5 PROTAC degrader with a dimethylamino-pyrrolidine substituent highlights the role of nitrogen basicity in protein binding. The difluoromethyl group in 4-(3-(difluoromethyl)pyrrolidin-1-yl)benzoic acid may reduce off-target interactions compared to basic amines, enhancing selectivity .

Data Table: Key Comparative Properties

| Compound Name | Molecular Weight | logP (Predicted) | Aqueous Solubility (mg/mL) | Metabolic Stability (t1/2, h) |

|---|---|---|---|---|

| This compound | 255.2 | 2.1 | 1.8 | 12.5 |

| 4-(Pyrrolidin-1-yl)benzoic acid | 191.2 | 1.2 | 3.2 | 4.3 |

| 4-(Piperidin-1-yl)benzoic acid | 205.3 | 1.5 | 2.7 | 6.8 |

| 4-[3-(Methoxymethyl)pyrrolidin-1-yl]benzoic acid | 237.3 | 1.8 | 2.5 | 8.2 |

Note: Data derived from computational predictions and analogous experimental results .

Biological Activity

4-(3-(Difluoromethyl)pyrrolidin-1-yl)benzoic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The difluoromethyl group enhances its electronic properties, which may influence its interaction with various biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrrolidine ring substituted with a difluoromethyl group and a benzoic acid moiety, contributing to its unique chemical reactivity and biological profile.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The difluoromethyl group enhances binding affinity through strong interactions at the target site, while the pyrrolidine ring can facilitate hydrogen bonding and π-π interactions, stabilizing the compound-target complex .

Antimicrobial Properties

Recent studies have highlighted the antibacterial and antifungal properties of compounds containing pyrrolidine and difluoromethyl groups. For instance, derivatives similar to this compound have shown significant activity against various pathogens, suggesting potential applications in treating infections .

Enzyme Inhibition

The compound has been investigated for its role as an inhibitor of specific enzymes. For example, it has been shown to inhibit succinate dehydrogenase, disrupting mitochondrial respiration in cells. This inhibition could lead to therapeutic effects in conditions characterized by excessive energy production or metabolic dysregulation.

Study 1: Antimicrobial Activity

In a comparative study, several pyrrolidine derivatives were tested against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with similar structures to this compound exhibited minimum inhibitory concentrations (MICs) ranging from 3.12 to 12.5 μg/mL, demonstrating their potential as effective antimicrobial agents .

Study 2: Enzyme Inhibition Profile

A series of enzyme inhibition assays were conducted to evaluate the potency of this compound against various carbonic anhydrase isoforms. The compound showed micromolar inhibition values, indicating a promising profile for further development as a therapeutic agent targeting these enzymes .

Research Findings Summary Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.